molecular formula C13H9ClN2O3 B7852657 2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide

2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide

Cat. No.: B7852657
M. Wt: 281.70 g/mol
InChI Key: DNTSIBUQMRRYIU-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    GW 9662-d5: is a potent, irreversible, and selective antagonist.

  • It inhibits PPARγ with an IC50 value of 3.3 nM .
  • PPARγ is a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.
  • Preparation Methods

      Synthetic Routes: GW 9662-d5 can be synthesized through chemical reactions.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: GW 9662-d5 likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed reagents and conditions are not explicitly documented.

      Major Products: The major products resulting from these reactions remain unspecified.

  • Scientific Research Applications

      Chemistry: GW 9662-d5 is valuable for studying PPARγ-related pathways and drug development.

      Biology: Researchers use it to investigate PPARγ’s role in adipogenesis, inflammation, and metabolic disorders.

      Medicine: Its anti-inflammatory and anticancer effects make it relevant for potential therapeutic applications.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • GW 9662-d5 acts by antagonizing PPARγ.
    • Molecular Targets: PPARγ itself serves as the primary target.

      Pathways: It modulates gene expression related to lipid metabolism and inflammation.

  • Comparison with Similar Compounds

      Uniqueness: GW 9662-d5’s selectivity and potency distinguish it.

      Similar Compounds: Other PPARγ antagonists include and .

    Properties

    IUPAC Name

    2-chloro-5-nitro-N-(2,3,4,5,6-pentadeuteriophenyl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)/i1D,2D,3D,4D,5D
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DNTSIBUQMRRYIU-RALIUCGRSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[2H])[2H]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9ClN2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    281.70 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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